Cas no 86724-13-2 (1H-Imidazole-2,4-dicarboxylic acid, diethyl ester)

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-2,5-dicarboxylic acid 2,5-diethyl ester
- diethyl 1H-imidazole-2,4-dicarboxylate
- diethyl 1H-imidazole-2,5-dicarboxylate
- 1H-Imidazole-2,4-dicarboxylic acid, diethyl ester
- Diethyl imidazole-2,4-dicarboxylate
- 1H-Imidazole-2,4-dicarboxylic acid diethyl ester
- 2,4-DIETHYL 1H-IMIDAZOLE-2,4-DICARBOXYLATE
- 1H-Imidazole-2,4-dicarboxylic acid, diethyl ester (9CI)
- 2,5-Diethyl 1H-imidazole-2,5-dicarboxylate (ACI)
- AS-62101
- SCHEMBL3809367
- 86724-13-2
- F53414
- AKOS024450243
- DTXSID30467248
- DB-187071
-
- MDL: MFCD26383096
- Inchi: 1S/C9H12N2O4/c1-3-14-8(12)6-5-10-7(11-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11)
- InChI Key: GATNVKATWLZAGO-UHFFFAOYSA-N
- SMILES: O=C(C1NC(C(OCC)=O)=CN=1)OCC
Computed Properties
- Exact Mass: 212.07970687g/mol
- Monoisotopic Mass: 212.07970687g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 81.3
1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D753504-100mg |
Diethyl imidazole-2,4-dicarboxylate |
86724-13-2 | 95% | 100mg |
$135 | 2024-06-07 | |
Cooke Chemical | M2510147-100mg |
diethyl1H-imidazole-2,4-dicarboxylate |
86724-13-2 | 95% | 100mg |
RMB 5416.00 | 2025-02-21 | |
Chemenu | CM468340-100mg |
Diethyl imidazole-2,4-dicarboxylate |
86724-13-2 | 95%+ | 100mg |
$477 | 2023-01-19 | |
Chemenu | CM468340-250mg |
Diethyl imidazole-2,4-dicarboxylate |
86724-13-2 | 95%+ | 250mg |
$874 | 2023-01-19 | |
eNovation Chemicals LLC | D753504-500mg |
Diethyl imidazole-2,4-dicarboxylate |
86724-13-2 | 95% | 500mg |
$260 | 2024-06-07 | |
1PlusChem | 1P004KPL-100mg |
Diethyl imidazole-2,4-dicarboxylate |
86724-13-2 | 95% | 100mg |
$122.00 | 2024-04-21 | |
Aaron | AR004KXX-100mg |
Diethyl imidazole-2,4-dicarboxylate |
86724-13-2 | 95% | 100mg |
$86.00 | 2025-01-22 | |
1PlusChem | 1P004KPL-1g |
Diethyl imidazole-2,4-dicarboxylate |
86724-13-2 | 95% | 1g |
$443.00 | 2024-04-21 | |
1PlusChem | 1P004KPL-250mg |
Diethyl imidazole-2,4-dicarboxylate |
86724-13-2 | 95% | 250mg |
$199.00 | 2024-04-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H907462-100mg |
diethyl 1H-imidazole-2,4-dicarboxylate |
86724-13-2 | 95% | 100mg |
6,093.00 | 2021-05-17 |
1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Production Method
Synthetic Circuit 1
2.1 Reagents: Phosphinic acid , Sodium nitrite Solvents: Water ; 2 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt
Synthetic Circuit 2
1.2 Solvents: Ethanol ; 5 °C
2.1 Solvents: Ethanol ; 30 min, rt; 3 h, rt
3.1 Reagents: Phosphinic acid , Sodium nitrite Solvents: Water ; 2 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt
Synthetic Circuit 3
2.1 Reagents: Sodium nitrite , Water Catalysts: Hypophosphorous acid Solvents: Water
3.1 Solvents: Ethyl acetate
Synthetic Circuit 4
2.1 Reagents: Sodium nitrite , Water Catalysts: Hypophosphorous acid Solvents: Water
3.1 Solvents: Ethyl acetate
Synthetic Circuit 5
2.1 Solvents: Ethyl acetate
Synthetic Circuit 6
1.2 Reagents: Potassium carbonate Solvents: tert-Butyl methyl ether , Water ; 5 °C
2.1 Solvents: Ethanol ; 30 min, rt; 3 h, rt
3.1 Reagents: Phosphinic acid , Sodium nitrite Solvents: Water ; 2 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt
Synthetic Circuit 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt
Synthetic Circuit 8
2.1 Solvents: Acetonitrile
3.1 Reagents: Sodium nitrite , Water Catalysts: Hypophosphorous acid Solvents: Water
4.1 Solvents: Ethyl acetate
Synthetic Circuit 9
1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Raw materials
- synthesis-2-002
- Diethyl 4-amino-1H-imidazole-2,5-dicarboxylate
- (4-methoxyphenyl)methanamine
- Ethyl 2,2,2-triethoxyacetate
- Ethyl 2-ethoxy-2-iminoacetate hydrochloride
- 2-ethoxy-2-oxoacetonitrile
- Ethyl 2-amino-2-cyanoacetate
- Oxalic acid
- Ethyl cyanoglyoxylate-2-oxime
1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Preparation Products
1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Related Literature
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1. Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivativesTom Brown,Gordon Shaw,Graham J. Durant J. Chem. Soc. Perkin Trans. 1 1983 809
Additional information on 1H-Imidazole-2,4-dicarboxylic acid, diethyl ester
1H-Imidazole-2,4-dicarboxylic acid, diethyl ester (CAS No. 86724-13-2): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry
1H-Imidazole-2,4-dicarboxylic acid, diethyl ester, identified by its Chemical Abstracts Service (CAS) number 86724-13-2, is a significant compound in the realm of chemical biology and medicinal chemistry. This heterocyclic dicarboxylic ester derivative has garnered considerable attention due to its structural versatility and functional utility in the synthesis of biologically active molecules. The compound’s imidazole core, flanked by two ester groups at the 2 and 4 positions, provides a robust scaffold for further chemical modifications, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.
The imidazole moiety is a prominent structural motif in numerous natural products and bioactive compounds, exhibiting a wide range of biological activities. Its presence in 1H-imidazole-2,4-dicarboxylic acid, diethyl ester lends itself to applications in drug discovery, particularly in the design of inhibitors targeting enzymes and receptors involved in metabolic pathways. Recent advancements in medicinal chemistry have highlighted the importance of imidazole derivatives in addressing various therapeutic challenges, including infections, inflammation, and cancer.
One of the most compelling aspects of 1H-imidazole-2,4-dicarboxylic acid, diethyl ester is its role as a precursor in the synthesis of more complex molecules. The diethyl ester groups at the 2 and 4 positions offer convenient handles for further functionalization via hydrolysis or transesterification reactions. This flexibility allows chemists to tailor the compound’s properties for specific applications, such as generating analogs with enhanced solubility or bioavailability. In recent years, such modifications have been instrumental in optimizing lead compounds for clinical trials.
Moreover, the CAS no. 86724-13-2 associated with this compound underscores its significance in industrial and academic research settings. The precise identification provided by CAS numbers ensures consistency and reproducibility across different laboratories, facilitating collaborative efforts in drug development. The compound’s availability from reputable chemical suppliers has enabled researchers to explore its potential in various contexts, from academic investigations to industrial-scale applications.
In the context of modern drug discovery, 1H-imidazole-2,4-dicarboxylic acid, diethyl ester has been leveraged in the synthesis of inhibitors targeting bacterial enzymes. The imidazole ring’s ability to mimic natural substrates has been exploited to develop molecules that disrupt essential bacterial pathways. For instance, derivatives of this compound have shown promise as inhibitors of bacterial fumarate hydratase, an enzyme critical for energy metabolism in many pathogens. Such discoveries highlight the compound’s relevance in combating antibiotic-resistant strains.
Another area where 1H-imidazole-2,4-dicarboxylic acid, diethyl ester has made a notable impact is in the development of metal-organic frameworks (MOFs). MOFs are porous materials composed of metal ions or clusters coordinated with organic ligands, offering exceptional surface areas and tunable pore sizes. The carboxylate groups on this compound serve as effective ligands for constructing MOFs with specific functionalities. These materials have found applications in gas storage, separation technologies, and catalysis—fields where precise molecular design is paramount.
The versatility of 1H-imidazole-2,4-dicarboxylic acid, diethyl ester also extends to its use as a building block for heterocyclic compounds. By undergoing cyclization reactions or serving as a precursor for other heterocycles such as pyridines or pyrimidines, this compound enables the creation of diverse molecular architectures. Such structural diversity is crucial for identifying novel bioactive entities with optimized pharmacokinetic profiles.
Recent studies have also explored the role of imidazole derivatives like 1H-imidazole-2,4-dicarboxylic acid, diethyl ester in modulating immune responses. Imidazoles are known to interact with various immune receptors, including G protein-coupled receptors (GPCRs) and ion channels. Researchers have synthesized analogs that exhibit immunomodulatory effects without significant side effects. These findings open up new avenues for developing therapies targeting autoimmune diseases or chronic inflammation.
The synthesis of 1H-imidazole-2,4-dicarboxylic acid, diethyl ester itself involves well-established organic chemistry protocols. Typically derived from readily available starting materials such as ethyl acetoacetate or malonic esters through multi-step reactions including condensation and cyclization steps under controlled conditions. The efficiency and scalability of these synthetic routes contribute to the compound’s accessibility for large-scale production when needed.
In conclusion,1H-imidazole-2,4-dicarboxylic acid, diethyl ester (CAS No. 86724-13-2) stands as a cornerstone intermediate in contemporary chemical biology and medicinal chemistry research programs . Its unique structural features coupled with its synthetic tractability make it indispensable for designing novel therapeutic agents . As scientific understanding advances , it is anticipated that this versatile compound will continue to play an pivotal role across multiple disciplines , driving innovation both academically and industrially .
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